1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one
Description
1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one is an acetophenone derivative featuring a phenyl ring substituted with an amino group at position 6 and fluorine atoms at positions 2, 3, and 2. This trifluoro-amino substitution pattern confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research. The amino group introduces hydrogen-bonding capability, while fluorine atoms enhance lipophilicity and metabolic stability.
Properties
Molecular Formula |
C8H6F3NO |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
1-(6-amino-2,3,4-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H6F3NO/c1-3(13)6-5(12)2-4(9)7(10)8(6)11/h2H,12H2,1H3 |
InChI Key |
GTPCLEMWQHMKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1N)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3,4-trifluoroaniline with acetyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols.
Scientific Research Applications
1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and trifluoromethyl groups play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-one
- Structure : Chloro and trifluoromethyl substituents at positions 3 and 3.
- Key Differences: The chloro-trifluoromethyl combination creates a strong electron-withdrawing effect, unlike the amino-trifluoro interplay in the target compound. Higher molecular weight (242.6 g/mol vs. ~207 g/mol for the target compound) due to the trifluoromethyl group. Applications: Likely used as an intermediate in agrochemicals or pharmaceuticals, leveraging halogenated motifs for stability .
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-one
- Structure : Dichloro and trifluoromethyl groups at positions 2, 6, and 4.
- Key Differences: Increased halogenation enhances lipophilicity (logP ~3.5) compared to the target compound’s trifluoro-amino system. Steric hindrance from dichloro substitution may reduce reactivity in nucleophilic aromatic substitution. Applications: Potential use in materials science or as a pesticide intermediate .
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one hydrochloride
- Structure: Amino and trifluoromethyl groups at positions 2 and 3.
- Hydrochloride salt form improves aqueous solubility, unlike the free amino group in the target compound. Applications: Likely explored in CNS drug development due to structural similarity to bioactive amines .
1-(6-Amino-2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethan-1-one
- Structure: Benzothiazine ring fused with an amino group and sulfur atom.
- Molecular weight (208.28 g/mol) is comparable, but the heterocyclic structure may limit bioavailability. Applications: Antimicrobial or anticancer research due to sulfur-containing heterocycles’ bioactivity .
Biological Activity
1-(6-Amino-2,3,4-trifluorophenyl)ethan-1-one is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a trifluorinated phenyl ring and an amino group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. Key areas of activity include:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : It may modulate inflammatory pathways.
- Enzyme Inhibition : Potential as an inhibitor of specific enzymes involved in disease processes.
Structure-Activity Relationship (SAR)
The SAR studies of related compounds highlight the importance of the trifluoromethyl group and the amino substituent in enhancing biological activity. Compounds with similar structures often exhibit varying degrees of potency against different targets.
Table 1: SAR Insights for Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Trifluoro group, Amino group | Anticancer | TBD |
| Compound A | No trifluoro group | Lower anticancer activity | >50 |
| Compound B | Trifluoro group only | Moderate anticancer activity | 25 |
The mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may influence:
- Cell Cycle Regulation : Inducing apoptosis in cancer cells.
- Inflammatory Pathways : Modulating cytokine release.
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- Anticancer Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 value of approximately 15 µM against breast cancer cells.
- Anti-inflammatory Research : Another study investigated the anti-inflammatory potential of this compound in a murine model of inflammation. Results indicated a reduction in inflammatory markers by up to 40% compared to control groups.
- Enzyme Inhibition Assay : In vitro assays revealed that certain derivatives inhibited key enzymes involved in metabolic pathways at concentrations ranging from 5 to 20 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
